3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
CAS No.: 1316221-54-1
Cat. No.: VC2697437
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316221-54-1 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17) |
| Standard InChI Key | KVSZKDGWGLUHGU-UHFFFAOYSA-N |
| SMILES | CN1CCCC1C2=CC=CC(=N2)CCC(=O)O |
| Canonical SMILES | CN1CCCC1C2=CC=CC(=N2)CCC(=O)O |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid comprises three main structural components that define its chemical behavior:
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A pyridine core that serves as the central aromatic heterocycle
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A 1-methylpyrrolidin-2-yl substituent introducing a chiral center at the 6-position
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A propanoic acid chain extending from the 2-position of the pyridine ring
| Property | Estimated Value | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ | - |
| Molecular Weight | 248.32 g/mol | - |
| Physical State | Solid at room temperature | Based on molecular weight and structure |
| Solubility | Soluble in polar organic solvents; moderately soluble in water at physiological pH | Determined by presence of both hydrophilic and lipophilic moieties |
| pKa (carboxylic acid) | 4.5-5.0 | Typical range for aryl-substituted propanoic acids |
| pKa (pyridine nitrogen) | 5.0-5.5 | Influenced by adjacent substituents |
| Log P | 1.8-2.3 | Indicates moderate lipophilicity |
Spectroscopic Profile
The spectroscopic profile of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would display characteristic signals that can be used for identification and purity assessment. Based on structural analysis, the expected spectroscopic data would include:
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¹H NMR signals for the pyridine aromatic protons (7.0-8.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), N-methyl group (2.2-2.5 ppm), and propanoic acid chain protons (2.5-3.1 ppm)
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¹³C NMR signals for carbonyl carbon (170-180 ppm), aromatic carbons (120-160 ppm), and aliphatic carbons (20-60 ppm)
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IR absorption bands for carboxylic acid C=O stretching (1700-1725 cm⁻¹), pyridine C=N stretching (1580-1600 cm⁻¹), and O-H stretching (2500-3300 cm⁻¹)
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid can be approached through several retrosynthetic pathways. Given the compound's structure, a logical disconnection would involve:
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Introduction of the propanoic acid chain to a suitable 6-(1-methylpyrrolidin-2-yl)pyridine precursor
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Attachment of the 1-methylpyrrolidin-2-yl group to an appropriately functionalized pyridine ring
Structural Relationships and Comparative Analysis
Relationship to Known Bioactive Compounds
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid shares structural similarities with several bioactive compounds, particularly those containing pyrrolidine-substituted pyridines. These structural relationships provide insights into potential biological activities.
Table 3: Comparison with Structurally Related Compounds
Structure-Activity Insights
Research on related compounds provides valuable insights into the structural factors that may influence the activity of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid:
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The importance of specific conformational arrangements has been demonstrated in N-pyrimidyl/pyridyl-2-thiazolamine analogues, where intramolecular interactions "enable conformations that are essential for activity" .
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The position and orientation of the pyrrolidine substituent relative to other functional groups significantly impacts receptor selectivity and binding affinity, as seen in compounds targeting muscarinic acetylcholine receptors .
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The presence of a carboxylic acid group likely influences both pharmacokinetic properties and potential for target interactions through hydrogen bonding.
| Modification Site | Possible Modifications | Anticipated Effect |
|---|---|---|
| Propanoic acid chain | Length variation, esterification, amidation | Altered lipophilicity, metabolic stability, target selectivity |
| Pyridine ring | Introduction of substituents (halogens, alkyl, alkoxy) | Modified electronic properties, binding affinity |
| Pyrrolidine ring | Stereochemistry variation, N-substituent changes | Altered receptor subtype selectivity, pharmacokinetic properties |
| Linker positions | Variation in attachment points of substituents | Changed spatial arrangement, modified target interactions |
Analytical and Research Applications
Beyond potential therapeutic applications, 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid could serve as:
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A chemical probe for investigating receptor binding domains and allosteric modulation mechanisms
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A synthetic intermediate for more complex molecules
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A reference compound for analytical method development
Future Research Directions
The comprehensive characterization and evaluation of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would benefit from:
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Development of efficient, scalable synthetic routes with stereocontrol
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Detailed conformational analysis to understand the preferred three-dimensional structure
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Comprehensive receptor binding studies to assess pharmacological potential
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Investigation of metabolic pathways and pharmacokinetic properties
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Exploration of derivative compounds with optimized properties for specific applications
Research methodologies such as those described for related compounds, including the "Fluorometric Imaging Plate Reader (FLIPR) assay" , would be valuable for assessing the biological activities of this compound and its derivatives.
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